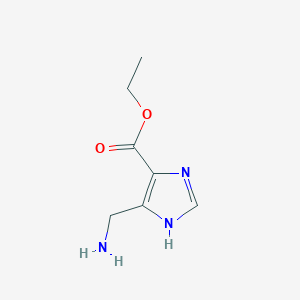

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester

Description

Structural Identification and Nomenclature

The compound this compound represents a sophisticated heterocyclic structure that combines multiple functional groups within a single molecular framework. This compound is systematically identified through several internationally recognized nomenclature systems, each providing unique insights into its structural organization and chemical properties.

The primary systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, yielding the official designation "ethyl 4-(aminomethyl)-1H-imidazole-5-carboxylate". Alternative nomenclature systems recognize this compound as "ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate," reflecting the tautomeric nature inherent in imidazole ring systems. These naming variations arise from the ability of the imidazole ring to exist in different tautomeric forms, where hydrogen atoms can migrate between nitrogen positions within the five-membered ring structure.

The compound's unique chemical identity is definitively established through its Chemical Abstracts Service registry number 1330764-24-3, which provides unambiguous identification within chemical databases and regulatory frameworks. This registration system ensures consistent identification across international research communities and commercial applications.

Table 1: Fundamental Chemical Identifiers

The molecular architecture consists of a planar five-membered imidazole ring containing two nitrogen atoms positioned at the 1 and 3 positions, creating a heterocyclic aromatic system. The aminomethyl substituent (-CH₂NH₂) is attached to the carbon at position 4 of the imidazole ring, while the ethyl ester group (-COOC₂H₅) occupies position 5, creating a distinctive substitution pattern that influences both chemical reactivity and biological activity.

The structural complexity is further enhanced by the presence of multiple hydrogen bond donors and acceptors within the molecular framework. Computational analysis reveals that the compound contains four hydrogen bond acceptors and two hydrogen bond donors, contributing to its solubility characteristics and intermolecular interaction patterns. The topological polar surface area measures 81 square angstroms, indicating significant polarity that affects dissolution behavior and membrane permeability.

Table 2: Structural and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 | |

| Topological Polar Surface Area | 81 Ų | |

| Exact Mass | 169.085126602 Da | |

| Heavy Atom Count | 12 | |

| Formal Charge | 0 |

The compound exhibits significant structural complexity despite its relatively modest size, with a complexity score of 163 according to computational analysis. This complexity arises from the combination of the aromatic imidazole ring system with multiple functional groups, creating opportunities for diverse chemical interactions and transformations. The molecular geometry allows for multiple conformational arrangements, particularly around the aminomethyl and ethyl ester substituents, which can influence biological activity and chemical reactivity patterns.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader context of imidazole chemistry evolution, which represents one of the most significant advances in heterocyclic organic chemistry during the nineteenth and twentieth centuries. The foundational work establishing imidazole chemistry began with Heinrich Debus in 1858, who achieved the first successful synthesis of the parent imidazole compound through a condensation reaction involving glyoxal and formaldehyde in ammonia.

Debus's pioneering synthesis represented a breakthrough in heterocyclic chemistry, establishing the fundamental principles for constructing five-membered nitrogen-containing aromatic rings. The original synthesis, while producing relatively modest yields, demonstrated the feasibility of creating stable heterocyclic systems with two nitrogen atoms in non-adjacent positions within a five-membered ring. This work laid the groundwork for subsequent developments in imidazole derivative chemistry, including the eventual synthesis of complex substituted derivatives such as this compound.

The nomenclature evolution paralleled the synthetic developments, with the original designation "glyoxaline" being replaced by the more systematic term "imidazole" following the contributions of Arthur Rudolf Hantzsch in 1887. Hantzsch's work extended beyond nomenclature to encompass comprehensive studies of imidazole synthesis methodology, establishing many of the fundamental reactions that continue to be employed in modern imidazole derivative preparation. His systematic approach to heterocyclic chemistry provided the theoretical framework necessary for understanding the unique electronic properties and reactivity patterns that characterize imidazole-based compounds.

Table 3: Historical Milestones in Imidazole Chemistry

The transition from academic curiosity to practical application occurred gradually throughout the early twentieth century, with industrial production of imidazole derivatives beginning in earnest during the 1950s. This industrial development enabled the systematic exploration of functionalized imidazole derivatives, including compounds incorporating amino and ester functional groups similar to those found in this compound. The availability of industrial-scale imidazole chemistry created opportunities for pharmaceutical research and development that had previously been constrained by synthetic accessibility.

The evolution of imidazole chemistry has been particularly influenced by the recognition of imidazole's biological significance, as this heterocyclic system appears in numerous natural products and biological systems. The imidazole ring forms a critical component of the amino acid histidine and its decarboxylation product histamine, establishing the biological relevance of this heterocyclic system. This biological connection has driven continued interest in developing synthetic methodologies for creating functionalized imidazole derivatives, including compounds such as this compound that incorporate additional functional groups capable of modulating biological activity.

Contemporary developments in imidazole chemistry have focused increasingly on the synthesis of polysubstituted derivatives that incorporate multiple functional groups within the same molecular framework. These advances have been enabled by sophisticated synthetic methodologies that allow for the controlled introduction of substituents at specific positions around the imidazole ring. The development of compounds such as this compound represents the culmination of these synthetic advances, combining the established principles of imidazole chemistry with modern understanding of structure-activity relationships in medicinal chemistry.

The historical progression from Debus's original synthesis to the contemporary availability of complex imidazole derivatives demonstrates the evolution of heterocyclic chemistry from fundamental discovery to practical application. The systematic development of synthetic methodologies, nomenclature systems, and industrial production capabilities has created the foundation for the modern utilization of imidazole derivatives in pharmaceutical development, materials science, and other technological applications. This historical context provides essential background for understanding the significance of contemporary imidazole derivatives such as this compound within the broader landscape of heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRZLDQFXPGVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Reaction of Ethyl Chloroformate and Amines

One common synthetic approach involves the reaction of ethyl chloroformate with an amine in the presence of a base such as sodium hydroxide. This method typically proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the ethyl ester of the imidazole derivative.

- Reagents: Ethyl chloroformate, amine, sodium hydroxide (base)

- Mechanism: Nucleophilic substitution on ethyl chloroformate

- Advantages: Straightforward, uses readily available reagents

- Limitations: Requires careful control of pH and temperature to avoid side reactions

Additionally, Lewis acids or Grignard reagents have been reported as alternative catalysts or intermediates in this reaction, enhancing the reaction rate or selectivity.

Multi-Step Synthesis from Ethyl Acetoacetate via Hydroxyimino Intermediate

A more elaborated and industrially relevant method involves the transformation of ethyl acetoacetate into the target compound through a hydroxyimino intermediate, as detailed in Korean and European patents.

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of ethyl acetoacetate with nitrous acid to form ethyl 2-hydroxyimino-acetoacetate | Nitrous acid generated in situ by sodium nitrite and acetic acid; temperature 0–15°C; 3–6 hours | Intermediate can be isolated or used directly; ethyl acetate preferred solvent if isolation needed |

| 2 | Treatment of hydroxyimino intermediate with concentrated sulfuric acid and paraformaldehyde at 5–10°C | Stirring for 75 minutes to 4 hours | Formation of diketo compound and subsequent cyclization |

| 3 | Addition of aqueous ammonia to adjust pH to 3–5, then heating at 65–70°C for 30–60 minutes | pH maintained at 5 during heating | Cyclization to 5-methyl-4-imidazolecarboxylic acid ester |

| 4 | Neutralization with ammonia to pH 7, cooling to 10°C, filtration, washing with water and isopropanol, drying | Final purification step | Yield approximately 50% for ethyl ester |

- This method is environmentally acceptable, avoiding large-scale effluent treatment.

- The process is scalable and provides a product of good purity.

- The use of ethyl ester of acetoacetate and hydrochloric acid as inorganic acid improves yield and purity.

Hydroxylamine-Mediated Synthesis from 2-Cyano-3-ethoxy-2-butenate Esters

Another advanced method, especially for related isoxazole derivatives, involves the reaction of ethyl 2-cyano-3-ethoxy-2-butenate with hydroxylamine to yield the 5-amino substituted ester.

- Key Features:

- Hydroxylamine is released in situ from its hydrochloride salt using sodium ethoxide or tertiary amines.

- The reaction is performed at room temperature.

- High yields reported (up to 93%).

- Requires anhydrous conditions and low temperatures initially.

- The method is practical and yields high-purity crude products.

This approach, while developed for isoxazole analogs, provides insights into similar synthetic strategies applicable to imidazole derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ethyl chloroformate + amine | Ethyl chloroformate, amine | NaOH, Lewis acids or Grignard reagents | Ambient to controlled temperature | Moderate to high | Simple, direct | Sensitive to reaction conditions |

| Ethyl acetoacetate → hydroxyimino intermediate → cyclization | Ethyl acetoacetate | Sodium nitrite, acetic acid, sulfuric acid, paraformaldehyde, ammonia | 0–15°C for nitrosation; 5–10°C for cyclization; 65–70°C for ring closure | ~50% | Environmentally friendly, scalable | Moderate yield, multi-step |

| 2-Cyano-3-ethoxy-2-butenate + hydroxylamine | 2-Cyano-3-ethoxy-2-butenate esters | Hydroxylamine hydrochloride, sodium ethoxide or tertiary amines | Room temperature, anhydrous | Up to 93% | High yield, high purity | Requires strict anhydrous conditions, handling sodium ethoxide |

Research Findings and Practical Considerations

- The nitrosation of ethyl acetoacetate to form hydroxyimino intermediates is temperature-sensitive; maintaining 0–15°C is critical to avoid side reactions.

- The cyclization step involving paraformaldehyde and sulfuric acid is exothermic and requires controlled addition and stirring.

- Neutralization with ammonia is essential to obtain the final ester and to facilitate product isolation.

- The hydroxylamine-mediated method offers higher yields but involves more demanding reaction conditions, including the use of sodium ethoxide, which requires careful handling due to its reactivity and the need for anhydrous conditions.

- The direct reaction of ethyl chloroformate and amines is versatile but may require optimization for each specific amine to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Imidazole-4-carboxylic acid derivatives.

Reduction: 5-Aminomethyl-3H-imidazole-4-carbinol.

Substitution: Various substituted imidazole derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as a scaffold for developing new antibiotics .

Case Study: Anticancer Properties

Research indicated that imidazole derivatives can influence cancer cell proliferation. In vitro studies showed that this compound can induce apoptosis in specific cancer cell lines, indicating its potential role in cancer treatment .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other imidazole derivatives.

Synthesis of Novel Imidazoles

Recent advancements have highlighted methods to synthesize novel imidazole derivatives using this compound as a precursor. For instance, the reaction of this compound with various electrophiles has led to the formation of substituted imidazoles with diverse functional groups .

| Reaction Type | Electrophile Type | Product Yield |

|---|---|---|

| N-alkylation | Alkyl halides | High |

| Acylation | Acid chlorides | Moderate |

| Coupling | Aryl halides | Variable |

Biochemical Applications

The compound's structure allows it to interact with biological systems, making it suitable for biochemical studies.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are critical in signal transduction and cancer progression .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

Polymerization Studies

Research has explored the incorporation of this compound into polymer matrices to enhance their properties. The addition of this compound can improve thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Reactivity

- Aminomethyl vs. .

- Trifluoromethyl vs. Aminomethyl: The -CF₃ group in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate increases lipophilicity and metabolic stability, making it preferable for agrochemical applications .

Molecular Weight and Solubility

Research Findings and Trends

- Aminomethyl Derivatives: The target compound’s aminomethyl group offers unique chelation properties for metal-catalyzed reactions, though its instability under acidic conditions limits industrial use .

- Market Trends: Trifluoromethyl and trifluoromethoxy-substituted imidazoles dominate recent research due to their enhanced bioavailability and patentability, overshadowing simpler aminomethyl analogs .

Biological Activity

5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS Number: 1330764-24-3) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula and consists of an imidazole ring, which is known for its biological significance. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. This compound has been investigated for its ability to inhibit cancer cell proliferation. Notably, compounds with similar structures have shown promising results in reducing tumor growth and inducing apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound may inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel and nocodazole .

- It has been observed that imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Case Studies :

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Cell Cycle Arrest | G2/M phase arrest in cancer cells | |

| Serotonin Modulation | Potential antidepressant effects |

Future Directions

Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future studies include:

- In Vivo Studies : To confirm the efficacy observed in vitro and to assess pharmacokinetics.

- Mechanistic Studies : Detailed investigations into its interaction with cellular targets.

- Therapeutic Applications : Exploring its use in combination therapies for enhanced anticancer efficacy.

Q & A

Q. What are the established synthetic pathways for 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester, and what reaction conditions optimize yield?

The compound can be synthesized via condensation reactions involving imidazole precursors followed by esterification. For example, analogous imidazole derivatives are synthesized by refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one) with sodium acetate in acetic acid to promote cyclization and crystallization . Optimization includes adjusting reaction time (3–5 hours) and using excess reagents (e.g., 10% molar excess of formyl precursors) to drive yields. Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is critical .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the imidazole ring structure and ethyl ester moiety (e.g., chemical shifts for ester carbonyl at ~165–170 ppm in NMR) .

- IR spectroscopy : Identification of functional groups (e.g., N-H stretches at 3200–3400 cm for the aminomethyl group) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns (e.g., molecular ion peaks matching ) .

Q. How does the stability of this compound vary under different storage conditions?

Stability is influenced by temperature and humidity. For related imidazole esters, storage at –20°C in inert atmospheres (argon) minimizes hydrolysis of the ester group. Degradation products can be monitored via HPLC to assess purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from sample purity or solvent effects. Strategies include:

Q. What role does the aminomethyl group play in the compound’s reactivity, and how can this be mechanistically studied?

The aminomethyl group enhances nucleophilicity at the imidazole ring, facilitating reactions like alkylation or acylation. Mechanistic insights can be gained via:

- Kinetic studies : Monitoring reaction rates under varying pH and temperature conditions .

- Isotopic labeling : Using -labeled aminomethyl groups to track reaction pathways via NMR .

Q. How can computational modeling aid in predicting the compound’s behavior in catalytic systems?

Molecular dynamics simulations can predict binding affinities in enzyme-active sites (e.g., imidazole-based inhibitors). Software tools enable virtual screening of derivatives for optimized steric and electronic properties .

Q. What experimental designs are recommended to address byproduct formation during synthesis?

Byproducts like hydrolyzed esters or dimerized imidazoles can be minimized by:

- Inert reaction conditions : Using anhydrous solvents and nitrogen atmospheres to prevent hydrolysis .

- Real-time monitoring : Employing in-situ FTIR to detect intermediate species and adjust reaction parameters dynamically .

Q. How can researchers design assays to evaluate the compound’s bioactivity while minimizing interference from its degradation products?

- Stability profiling : Pre-incubate the compound under assay conditions (e.g., 37°C, pH 7.4) and quantify degradation via LC-MS before testing .

- Control experiments : Use structurally similar but inactive analogs to distinguish between parent compound effects and artifact signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.